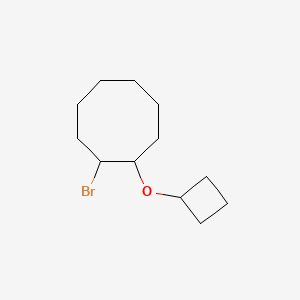
3-(Quinoxalin-6-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinoxalin-6-YL)propanoic acid is a nitrogen-containing heterocyclic compound. It features a quinoxaline ring attached to a propanoic acid moiety. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-6-YL)propanoic acid typically involves the reaction of 1,2-phenylenediamine with a suitable carbonyl compound. One common method is the condensation of 1,2-phenylenediamine with α-dicarbonyl compounds in the presence of a catalyst such as pyridine in tetrahydrofuran at room temperature . This reaction yields quinoxaline derivatives, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
化学反応の分析
Types of Reactions
3-(Quinoxalin-6-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxalinones.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxalinones
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxaline derivatives
科学的研究の応用
3-(Quinoxalin-6-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Quinoxaline derivatives are used in the production of dyes, semiconductors, and biocides.
作用機序
The mechanism of action of 3-(Quinoxalin-6-YL)propanoic acid involves its interaction with various molecular targets. The quinoxaline ring can interact with enzymes and receptors, inhibiting their activity. For example, quinoxaline derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Structurally similar to quinoxaline but with different pharmacological properties.
Cinnoline: Another isomeric compound with a fused benzene and pyrazine ring.
Uniqueness
3-(Quinoxalin-6-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
3-quinoxalin-6-ylpropanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)4-2-8-1-3-9-10(7-8)13-6-5-12-9/h1,3,5-7H,2,4H2,(H,14,15) |
InChIキー |
FEQUVSRFJAVRTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C=C1CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


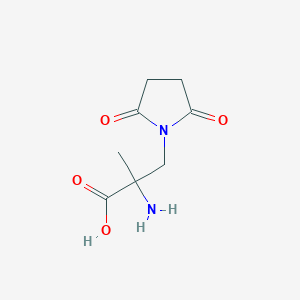
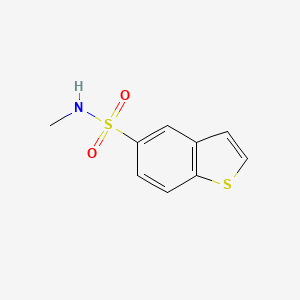
![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)

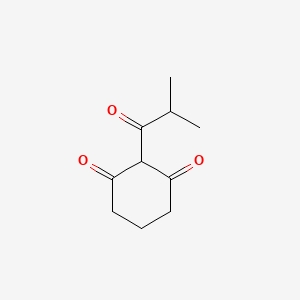
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)

![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)
![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
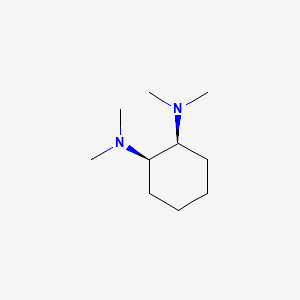
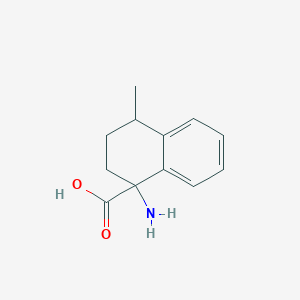
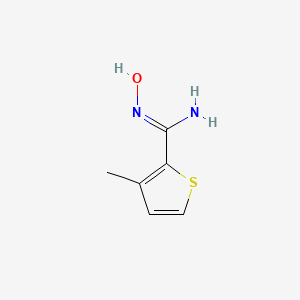
![tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)
